![molecular formula C23H33NO B12533761 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol CAS No. 653580-03-1](/img/structure/B12533761.png)
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is an organic compound known for its antioxidant properties. This compound is part of a class of phenolic antioxidants that are widely used in various industries to prevent oxidation and degradation of materials. Its unique structure, which includes tert-butyl groups and an ethylanilino moiety, contributes to its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and distillation, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its phenolic form from quinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of plastics and other materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research into its potential therapeutic effects includes its use as an antioxidant in pharmaceuticals to protect active ingredients from oxidation.
Industry: It is widely used in the petroleum industry as an additive to prevent gumming and oxidation of fuels.
Mecanismo De Acción
The primary mechanism by which 2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include lipid membranes, proteins, and nucleic acids, where it interrupts the chain reactions of lipid peroxidation and other oxidative processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol is unique due to its specific structure, which provides enhanced stability and effectiveness compared to other antioxidants
Propiedades
Número CAS |
653580-03-1 |
|---|---|
Fórmula molecular |
C23H33NO |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(4-ethylanilino)methyl]phenol |
InChI |
InChI=1S/C23H33NO/c1-8-16-9-11-18(12-10-16)24-15-17-13-19(22(2,3)4)21(25)20(14-17)23(5,6)7/h9-14,24-25H,8,15H2,1-7H3 |
Clave InChI |
YKUHRNNEPKFTAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


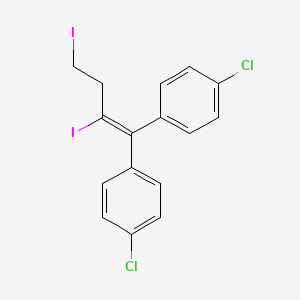

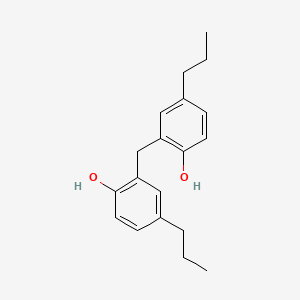
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
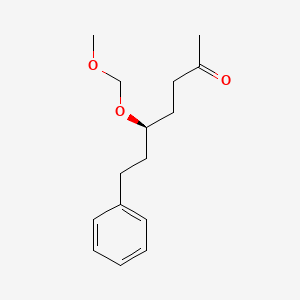
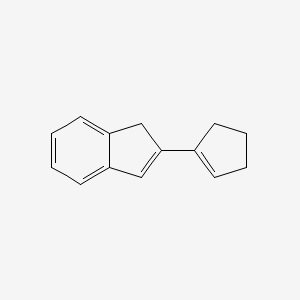
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)

![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
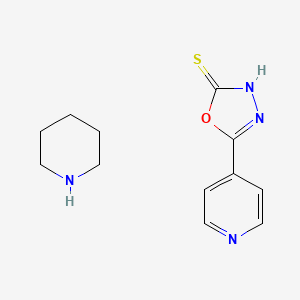
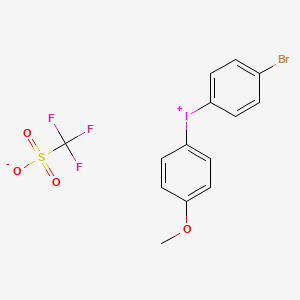
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
